molecular formula C12H15BrN2O2 B11813036 3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid CAS No. 1131594-48-3

3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid

Cat. No.: B11813036
CAS No.: 1131594-48-3
M. Wt: 299.16 g/mol
InChI Key: QXRMCMZLCFDZCH-UHFFFAOYSA-N
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Description

3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C12H15BrN2O2 It is characterized by the presence of a bromine atom at the third position and a piperazin-1-ylmethyl group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid typically involves the bromination of 4-(piperazin-1-ylmethyl)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and piperazin-1-ylmethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(4-methyl-1-piperazinyl)benzoic acid
  • 4-(Piperazin-1-ylmethyl)benzoic acid
  • 3-Bromo-4-methylbenzoic acid

Uniqueness

3-Bromo-4-(piperazin-1-ylmethyl)benzoic acid is unique due to the presence of both a bromine atom and a piperazin-1-ylmethyl group on the benzoic acid ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its structural features allow for diverse chemical modifications and functionalization, enhancing its utility in synthetic chemistry and drug discovery.

Properties

CAS No.

1131594-48-3

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

3-bromo-4-(piperazin-1-ylmethyl)benzoic acid

InChI

InChI=1S/C12H15BrN2O2/c13-11-7-9(12(16)17)1-2-10(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2,(H,16,17)

InChI Key

QXRMCMZLCFDZCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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